N-(2,4-Dinitrophenyl)-L-leucine N-(2,4-Dinitrophenyl)-L-leucine
Brand Name: Vulcanchem
CAS No.: 1655-57-8
VCID: VC21244620
InChI: InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol

N-(2,4-Dinitrophenyl)-L-leucine

CAS No.: 1655-57-8

Cat. No.: VC21244620

Molecular Formula: C12H15N3O6

Molecular Weight: 297.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-leucine - 1655-57-8

Specification

CAS No. 1655-57-8
Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
IUPAC Name (2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Standard InChI InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Standard InChI Key STMDPCBYJCIZOD-JTQLQIEISA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator